

# Application Notes and Protocols: Receptor Binding Affinity of [Des-Tyr1]-Met-Enkephalin

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## Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

Cat. No.: B15573783

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## Introduction

**[Des-Tyr1]-Met-Enkephalin** is a tetrapeptide fragment of the endogenous opioid pentapeptide, Met-Enkephalin. Structurally, it is Met-Enkephalin lacking the N-terminal tyrosine residue. The N-terminal tyrosine is widely recognized as a critical pharmacophore for the interaction of enkephalins with opioid receptors. Its phenolic hydroxyl group and protonated amino group are essential for forming key hydrogen bonds within the receptor binding pocket. Consequently, the absence of this tyrosine residue in **[Des-Tyr1]-Met-Enkephalin** results in a dramatic reduction in its affinity for opioid receptors. This document provides an overview of the binding characteristics of **[Des-Tyr1]-Met-Enkephalin**, protocols for assessing receptor binding, and a summary of the relevant signaling pathways.

## Receptor Binding Affinity Data

Quantitative binding affinity data, such as  $K_i$  (inhibition constant) or  $IC_{50}$  (half-maximal inhibitory concentration) values, for **[Des-Tyr1]-Met-Enkephalin** are not extensively reported in peer-reviewed literature. This is primarily because its affinity for opioid receptors is exceptionally low, rendering it largely inactive as a direct opioid receptor ligand. It is often considered a degradation product of Met-Enkephalin.

To illustrate the pivotal role of the N-terminal tyrosine, the following table presents the binding affinities of the parent peptide, Met-Enkephalin, for the three classical opioid receptors: mu ( $\mu$ ),

delta ( $\delta$ ), and kappa ( $\kappa$ ). It is anticipated that the  $K_i$  values for **[Des-Tyr1]-Met-Enkephalin** would be several orders of magnitude higher. Met-enkephalin is a potent agonist of the  $\delta$ -opioid receptor, and to a lesser extent the  $\mu$ -opioid receptor, with little to no effect on the  $\kappa$ -opioid receptor.<sup>[1]</sup>

Ligand	Receptor Subtype	$K_i$ (nM)	Species	Assay Type
Met-Enkephalin	Mu ( $\mu$ )	1.5 - 25	Rat Brain	Radioligand Binding
Met-Enkephalin	Delta ( $\delta$ )	0.5 - 5	Rat Brain	Radioligand Binding
Met-Enkephalin	Kappa ( $\kappa$ )	> 10,000	Guinea Pig Brain	Radioligand Binding
[Des-Tyr1]-Met-Enkephalin	Mu ( $\mu$ ), Delta ( $\delta$ ), Kappa ( $\kappa$ )	Data not available (expected to be very high)	-	-

Note: The  $K_i$  values for Met-Enkephalin can vary depending on the experimental conditions, tissue preparation, and radioligand used.

## Experimental Protocols

### Protocol: Radioligand Competition Binding Assay for Opioid Receptors

This protocol describes a standard method to determine the binding affinity of a test compound, such as **[Des-Tyr1]-Met-Enkephalin**, by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors in a membrane preparation.

Materials:

- Membrane Preparation: Homogenates from cells expressing a specific opioid receptor subtype (e.g., CHO-K1 cells expressing human  $\mu$ -opioid receptor) or from brain tissue (e.g.,

rat brain homogenate).

- Radioligand: A high-affinity, subtype-selective radiolabeled opioid ligand (e.g., [ $^3\text{H}$ ]DAMGO for  $\mu$ -receptors, [ $^3\text{H}$ ]Naltrindole for  $\delta$ -receptors, or [ $^3\text{H}$ ]U-69,593 for  $\kappa$ -receptors).
- Test Compound: **[Des-Tyr1]-Met-Enkephalin**, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer).
- Non-specific Binding Control: A high concentration of a non-labeled, high-affinity opioid receptor antagonist (e.g., Naloxone).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).
- Scintillation Cocktail and Counter.

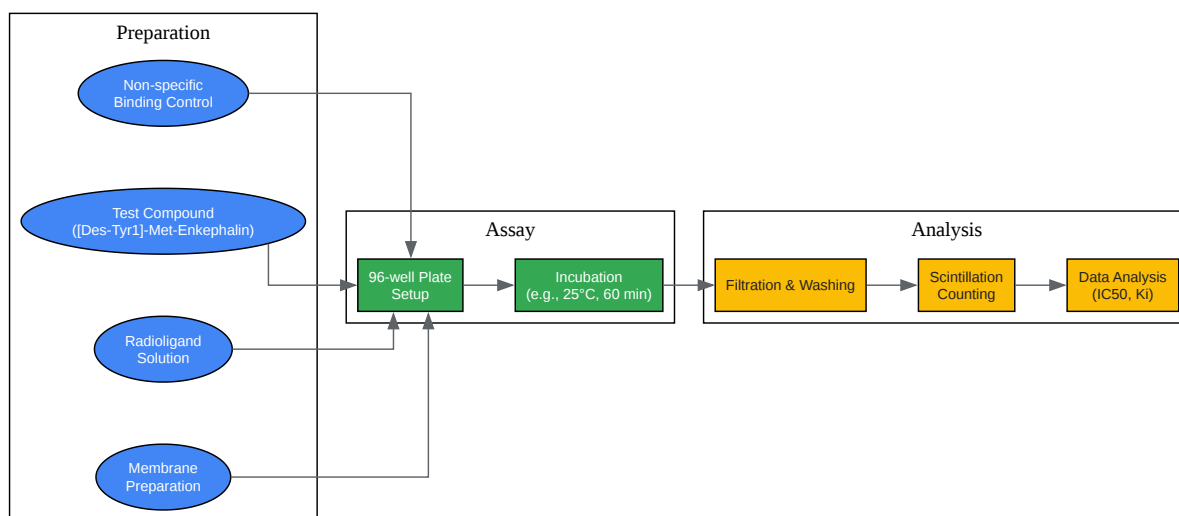
#### Procedure:

- Membrane Preparation:
  - Thaw the frozen membrane preparation on ice.
  - Dilute the membranes in ice-cold assay buffer to a final protein concentration of 50-100  $\mu\text{g}$  per well.
- Assay Plate Setup:
  - Prepare a 96-well plate with the following in triplicate:
    - Total Binding: Assay buffer + Radioligand + Membrane preparation.
    - Non-specific Binding: Assay buffer + Radioligand + Non-specific binding control (e.g., 10  $\mu\text{M}$  Naloxone) + Membrane preparation.
    - Test Compound: A range of concentrations of **[Des-Tyr1]-Met-Enkephalin** + Radioligand + Membrane preparation.

- Incubation:
  - Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Filtration:
  - Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
  - Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Radioactivity Measurement:
  - Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
  - Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Visualizations

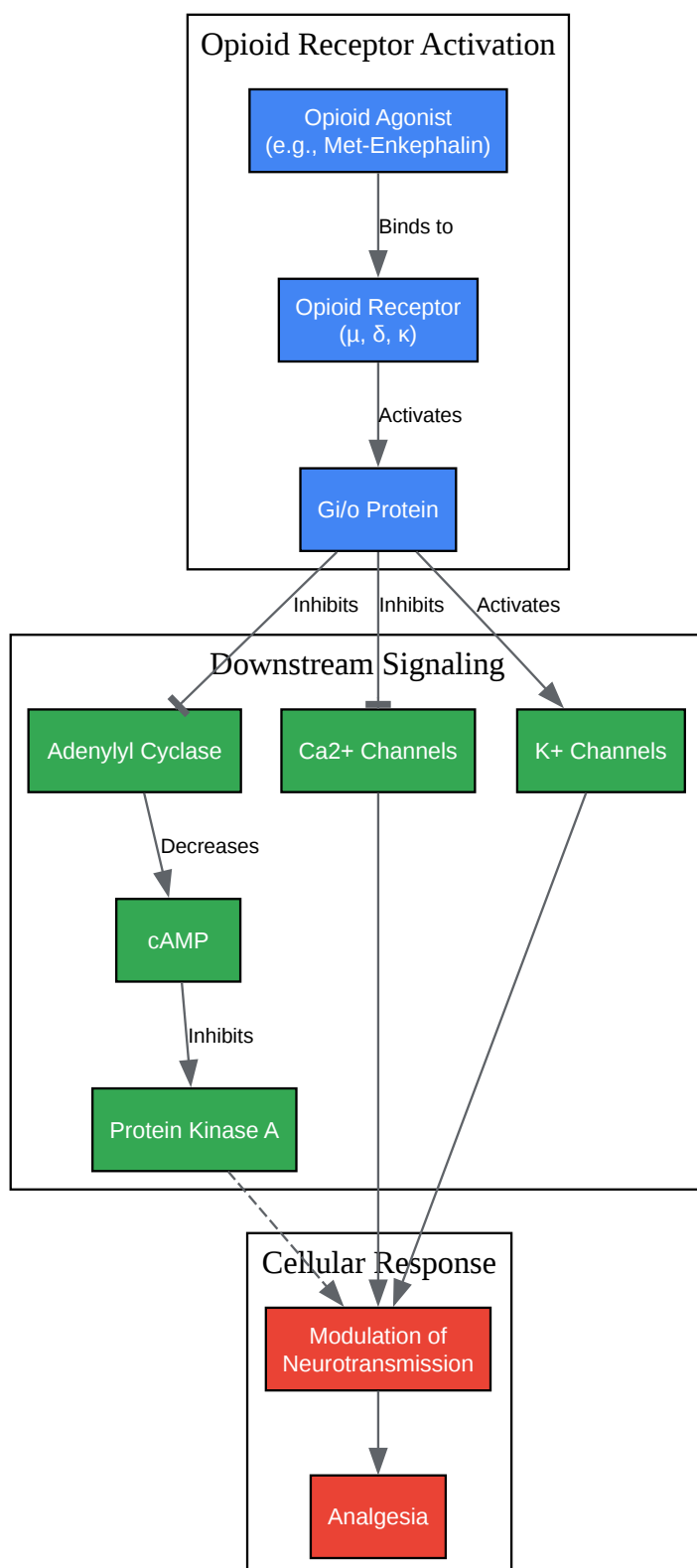
## Experimental Workflow



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Caption: Workflow for a radioligand competition binding assay.

## Opioid Receptor Signaling Pathway



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## References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]
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